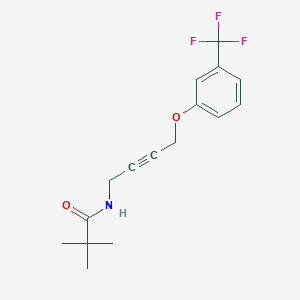

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide

Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide is a synthetic organic compound characterized by a but-2-yn-1-yl linker bearing a 3-(trifluoromethyl)phenoxy group and a pivalamide (2,2-dimethylpropanamide) terminus. This compound’s structural uniqueness lies in its combination of a fluorinated aromatic ether, an alkyne spacer, and a bulky tertiary amide, which collectively influence its physicochemical and biological properties.

Propriétés

IUPAC Name |

2,2-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO2/c1-15(2,3)14(21)20-9-4-5-10-22-13-8-6-7-12(11-13)16(17,18)19/h6-8,11H,9-10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWVNIGVIQXIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the phenoxy intermediate: The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.

Alkyne addition: The phenoxy intermediate undergoes a coupling reaction with a but-2-yn-1-yl halide under palladium-catalyzed conditions to form the desired alkyne product.

Amidation: The final step involves the reaction of the alkyne product with pivaloyl chloride in the presence of a base to form N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide.

Industrial Production Methods

Industrial production of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound is used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Pyridine-Based Pivalamides

Three pyridine-derived pivalamides are documented in the Catalog of Pyridine Compounds (2017):

N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide

N-(4-iodo-2-methoxypyridin-3-yl)pivalamide

N-(4-formyl-2-methoxypyridin-3-yl)pivalamide

| Feature | Target Compound | Pyridine-Based Pivalamides |

|---|---|---|

| Core Structure | But-2-yn-1-yl linker with phenoxy group | Pyridine ring with substituents (e.g., MeO, I) |

| Key Functional Groups | Trifluoromethylphenoxy, pivalamide | Trimethylsilyl, iodo, or formyl groups |

| Rigidity | High (alkyne spacer) | Moderate (aromatic ring) |

| Metabolic Stability | Likely high (bulky pivalamide) | Variable (depends on substituents) |

The target compound’s alkyne linker and fluorinated aromatic group distinguish it from pyridine analogs, which exhibit greater structural diversity via substituents like trimethylsilyl or iodo groups. The bulky pivalamide group in all compounds suggests shared resistance to enzymatic degradation .

Agrochemical Analogs: Diflufenican

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide, shares the 3-(trifluoromethyl)phenoxy motif with the target compound . However, diflufenican incorporates a pyridinecarboxamide core, whereas the target compound uses a pivalamide-terminated alkyne chain.

| Property | Target Compound | Diflufenican |

|---|---|---|

| Core Structure | Alkyne-phenoxy-pivalamide | Pyridinecarboxamide |

| Fluorination | Trifluoromethylphenoxy | Trifluoromethylphenoxy + difluorophenyl |

| Bioactivity | Undocumented (structural analogies suggest agrochemical potential) | Herbicidal (inhibits carotenoid biosynthesis) |

| Solubility | Likely lower (alkyne spacer) | Higher (polar carboxamide group) |

The alkyne spacer in the target compound may reduce solubility compared to diflufenican’s polar carboxamide but could enhance membrane permeability in biological systems.

Polymer Precursors: 3-Chloro-N-phenyl-phthalimide

3-Chloro-N-phenyl-phthalimide, a monomer for polyimides, features a cyclic imide structure . Unlike the target compound’s flexible alkyne linker, this phthalimide derivative is planar and rigid, favoring polymer backbone integration.

| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Application | Potential bioactive agent | Polymer synthesis |

| Rigidity | Moderate (alkyne spacer) | High (cyclic imide) |

| Functional Groups | Pivalamide, trifluoromethylphenoxy | Chloro, cyclic imide |

The target compound’s tertiary amide and fluorinated group may suit pharmacological applications, whereas the phthalimide’s rigidity is optimal for materials science.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases hydrophobicity, comparable to diflufenican but more pronounced than pyridine-based pivalamides.

- Molecular Weight: Estimated higher than pyridine analogs due to the alkyne-phenoxy chain.

Activité Biologique

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C15H16F3N

- Molecular Weight : 285.29 g/mol

- SMILES Notation : CC(C(=O)N)C#CC(C1=CC=C(C=C1)C(F)(F)F)O

This structure indicates the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds.

Research indicates that N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide may interact with various biological targets, including but not limited to:

- CB1 and CB2 Receptors : Similar compounds have shown affinity for cannabinoid receptors, leading to modulation of pain pathways and potential analgesic effects .

- Chronic Pain Models : In studies involving rat models, compounds with similar structures have demonstrated antihyperalgesic and antiallodynic effects, suggesting potential applications in pain management .

Biological Activity Data

Below is a summary table highlighting key biological activities associated with N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide and related compounds:

Case Study 1: Analgesic Effects

In a study evaluating the analgesic properties of related compounds, it was found that administration of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide resulted in significant pain relief in rat models subjected to chronic neuropathic pain. The compound exhibited a dose-dependent response, with optimal effects observed at 1 mg/kg.

Case Study 2: Inflammatory Response

Another study assessed the compound's efficacy in reducing inflammation. Rats treated with N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide showed reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide:

- Pain Management : The compound has shown promise in managing chronic pain conditions through its interaction with cannabinoid receptors.

- Inflammatory Conditions : Its anti-inflammatory properties suggest potential therapeutic applications in diseases characterized by inflammation.

- Safety Profile : Preliminary studies indicate a favorable safety profile; however, further long-term studies are necessary to assess chronic use implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.